molecular formula C11H14INO4 B8351505 methyl N-(2-iodoethyl)-3-carbomethoxypyrrole-2-acetate

methyl N-(2-iodoethyl)-3-carbomethoxypyrrole-2-acetate

Cat. No. B8351505
M. Wt: 351.14 g/mol
InChI Key: YLLVCPMOJDVCPF-UHFFFAOYSA-N
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Patent
US04232038

Procedure details

A solution of 1 g of methyl N-(2-iodoethyl)-3-carbomethoxypyrrole-2-acetate in 5 ml of dry dimethylformamide is stirred, under an atmosphere of argon, with 137 mg of 50% sodium hydride in mineral oil. The reaction mixture is maintained for 20 minutes at room temperature and then quenched with 100 ml of water. The product is extracted with ethyl acetate (3×50 ml), the combined extracts are washed with water, dried over magnesium sulfate and evaporated to dryness. Chromatography of the residue on 20 g of silica gel using hexane:ethyl acetate (4:1) as eluant, affords 500 mg (80%) of dimethyl 1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1,7-dicarboxylate (VII, R=H) m.p. 70°-71° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][C:6]([C:9]([O:11][CH3:12])=[O:10])=[C:5]1[CH2:13][C:14]([O:16][CH3:17])=[O:15].[H-].[Na+]>CN(C)C=O>[CH:13]1([C:14]([O:16][CH3:17])=[O:15])[CH2:2][CH2:3][N:4]2[CH:8]=[CH:7][C:6]([C:9]([O:11][CH3:12])=[O:10])=[C:5]12 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ICCN1C(=C(C=C1)C(=O)OC)CC(=O)OC
Name
Quantity
137 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
the combined extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(C=2N(CC1)C=CC2C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.